N-Benzylidene-p-toluenesulfonamide
Description
Significance and Role in Organic Synthesis
N-Benzylidene-p-toluenesulfonamide is a multifaceted reagent in organic synthesis, primarily due to the electrophilic nature of its imine carbon and the stabilizing influence of the tosyl group. This combination allows it to participate in a wide array of chemical reactions, making it a cornerstone for the synthesis of complex nitrogen-containing molecules.
One of its most prominent roles is as a dienophile in aza-Diels-Alder reactions. The electron-withdrawing tosyl group activates the C=N bond, making it susceptible to [4+2] cycloaddition reactions with dienes to form tetrahydropyridine (B1245486) derivatives, which are important heterocyclic scaffolds. Furthermore, the imine functionality is a precursor for the synthesis of amines. Reduction of the imine bond readily yields the corresponding N-benzyl-p-toluenesulfonamide, which can subsequently be deprotected to furnish the primary amine. This two-step process represents a valuable strategy for amine synthesis.
The compound also engages in other significant transformations, including [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. rsc.org Its ability to react with various nucleophiles expands its utility as an electrophile in the construction of diverse molecular architectures. The reactivity of this compound in several key organic reactions is a testament to its importance as a synthetic intermediate.
| Reaction Type | Reactant(s) | Product Class | Significance |
|---|---|---|---|
| Aza-Diels-Alder ([4+2] Cycloaddition) | Dienes (e.g., Danishefsky's diene) | Tetrahydropyridines | Synthesis of nitrogen-containing six-membered heterocycles. |
| Reduction | Reducing agents (e.g., NaBH₄) | N-benzyl-p-toluenesulfonamides | Intermediate step for the synthesis of protected and unprotected amines. |
| [3+2] Cycloaddition | Nucleophilic olefins | Pyrrole and Dihydropyrrole derivatives | Formation of five-membered nitrogen heterocycles. rsc.org |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard reagents) | Substituted Sulfonamides | Creation of new carbon-carbon bonds at the former imine carbon. |
Interdisciplinary Relevance in Advanced Chemical Sciences
The utility of this compound and its derivatives extends beyond traditional organic synthesis into various interdisciplinary fields, most notably medicinal chemistry and materials science.
In medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antimicrobial and diuretic drugs. indexcopernicus.comnih.gov Sulfonamides are recognized as structural analogs of p-aminobenzoic acid (PABA), enabling them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase in bacteria, which is crucial for folic acid synthesis. nih.govpatsnap.com While this compound itself is primarily a synthetic intermediate, it serves as a key building block for more complex molecules with potential biological activity. For instance, the related compound N-Benzyl-p-toluenesulfonamide (BTS) has been identified as an inhibitor of skeletal muscle myosin II ATPase activity, highlighting the potential for this chemical scaffold in drug discovery. caymanchem.com
In the realm of materials science, sulfonamide-containing compounds are explored for their potential to enhance the properties of polymers. They can be incorporated into polymer backbones or used as additives to improve characteristics such as thermal stability and flame resistance. The sulfur content in the sulfonamide group can contribute to enhanced fire retardancy. Furthermore, molecules like this compound can serve as precursors to curing agents for high-performance epoxy resins, which are used in advanced adhesives and coatings.
| Field | Application/Role | Relevant Property/Function |
|---|---|---|
| Medicinal Chemistry | Intermediate for bioactive molecules | The sulfonamide group acts as a key pharmacophore. nih.govpatsnap.com |
| Medicinal Chemistry | Scaffold for enzyme inhibitors | The related N-Benzyl-p-toluenesulfonamide inhibits myosin ATPase activity. caymanchem.com |
| Materials Science | Precursor for polymer additives | Can be used to synthesize curing agents for epoxy resins. |
| Materials Science | Component for functional polymers | Incorporation can enhance thermal stability and flame resistance. |
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-benzylidene-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCKVBQOKOFBFH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzylidene P Toluenesulfonamide and Analogues
Classical and Established Synthetic Routes
Traditional methods for synthesizing N-sulfonyl imines, including N-benzylidene-p-toluenesulfonamide, have been well-established, primarily relying on nucleophilic substitution and condensation reactions.
Nucleophilic Substitution Reactions in Sulfonamide Formation
The formation of the sulfonamide bond is a critical step in the synthesis of the parent sulfonamides required for subsequent reactions. This is classically achieved through a nucleophilic substitution reaction, which is analogous to nucleophilic acyl substitution. youtube.com In a typical procedure, an amine, acting as the nucleophile, attacks the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com For instance, the reaction of benzylamine (B48309) with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) yields N-benzyl-p-toluenesulfonamide. The base is crucial for neutralizing the hydrogen chloride generated during the reaction. youtube.com
This fundamental reaction can be applied to a wide range of amines and sulfonyl chlorides to produce a diverse library of sulfonamides. The sulfonamide products can then be used as starting materials for the synthesis of N-sulfonyl imines.
Condensation Reactions with Carbonyl Compounds and Sulfinamides
The most direct and widely employed method for the synthesis of N-sulfonyl imines, such as this compound, is the condensation reaction between a sulfonamide and an aldehyde or ketone. rsc.orgnih.gov This reaction typically requires acid catalysis to activate the carbonyl group, enhancing its electrophilicity for the nucleophilic attack by the weakly nucleophilic sulfonamide nitrogen. nih.govnih.gov The reaction between p-toluenesulfonamide (B41071) and benzaldehyde (B42025), often catalyzed by p-toluenesulfonic acid, proceeds via the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the final this compound. youtube.com
However, these traditional condensation reactions often necessitate harsh conditions, such as elevated temperatures and the use of strong acids, which can be incompatible with sensitive substrates. nih.govnih.gov To circumvent these issues, various activating agents and dehydrating strategies have been developed. For example, the use of neutral aluminum oxide (Al2O3) as a reusable dehydrating agent provides a green and catalyst-free approach to synthesizing N-sulfonylimines in high yields. nih.govrsc.org Other reagents like tris(2,2,2-trifluoroethyl)borate have also been employed to facilitate these condensations under milder conditions. organic-chemistry.org
Table 1: Comparison of Catalysts/Reagents for Condensation Reactions
| Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid | Reflux in ethanol (B145695) or toluene | Readily available, effective | Harsh conditions, potential side reactions |
| Neutral Al₂O₃ | 110 °C in DMC | Catalyst-free, reusable, high yields | Requires elevated temperature |
| Tris(2,2,2-trifluoroethyl)borate | Room temperature | Mild conditions, high yields | Stoichiometric reagent |
Catalytic Approaches in this compound Synthesis
Modern synthetic efforts have increasingly focused on the development of catalytic methods for the synthesis of this compound and its analogues. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.
Transition Metal Catalysis
Transition metal catalysts have proven to be highly effective in facilitating the formation of the crucial C-N bond in N-sulfonyl imines and their precursors.
Copper catalysis has emerged as a powerful tool for the N-alkylation of sulfonamides. acs.org One approach involves the copper-catalyzed coupling of sulfonamides with alcohols. acs.org For example, a copper-catalyzed aerobic oxidative cascade reaction allows for the one-pot synthesis of N-sulfonylimines directly from alcohols and sulfonamides. rsc.org This method utilizes a combination of a copper(I) salt, a ligand such as L-proline, and an oxidant like TEMPO under an air atmosphere. rsc.org The reaction proceeds through the in-situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes condensation with the sulfonamide. rsc.org Copper salts with non-coordinating anions, such as Cu(OTf)₂, have been found to be particularly effective in promoting these transformations while suppressing undesired side reactions like alkyne homocoupling in related three-component reactions. organic-chemistry.org
Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst for organic transformations. An iron(II) chloride/potassium carbonate (FeCl₂/K₂CO₃) system has been successfully developed for the N-alkylation of sulfonamides with benzylic alcohols. ionike.comresearchgate.net This method operates via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the sulfonamide, followed by hydrogenation of the resulting imine intermediate to afford the N-alkylated sulfonamide. ionike.comresearchgate.net This process is highly atom-economical, with water being the only byproduct. researchgate.net The reaction demonstrates broad substrate scope, providing high yields (generally >90%) for a variety of alkylation reactions. ionike.com XPS analysis suggests a catalytic cycle involving Fe(II) and Fe(0) species. ionike.comresearchgate.net
Table 2: Research Findings on Iron(II)-Catalyzed N-Alkylation
| Catalyst System | Substrates | Key Findings | Yield |
| FeCl₂/K₂CO₃ | Sulfonamides and benzylic alcohols | Environmentally benign, high selectivity, water as the only byproduct. ionike.comresearchgate.net | >90% in most cases ionike.com |
Nanomaterial-Supported Catalysis
The use of catalysts supported on nanomaterials represents a significant advancement in chemical synthesis, offering benefits such as high efficiency, catalyst stability, and ease of separation and recycling. While direct synthesis of this compound using nano-Ru/Fe₃O₄ is not extensively documented in the provided context, the principles of nanomaterial-supported catalysis are well-demonstrated in the synthesis of its precursors and in transformations of related compounds.
Heterogeneous catalysts, particularly those involving noble metals on various supports, are crucial. For instance, palladium nanoparticles supported on titanium dioxide (Pd/TiO₂) have been effectively used for hydrogenative C–N bond cleavage in debenzylation reactions. acs.org Such systems highlight the activity of supported nanoparticles in transforming N-benzyl compounds. The choice of support material is critical; TiO₂ can enhance the presence of ultrasmall, electron-rich Pd nanoparticles compared to other supports like carbon or alumina. acs.org
Furthermore, the synthesis of benzaldehyde, a key starting material for this compound, can be achieved with high efficiency using nanomaterial-supported catalysts. Palladium nanoparticles dispersed on multi-walled carbon nanotubes (CNTs) have shown high activity (∼98% conversion) and selectivity (∼90%) for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org The pretreatment of CNTs with nitric acid improves the dispersion and stability of the Pd nanoparticles, preventing agglomeration and leaching. rsc.org The high surface area and accessibility of the active sites on these nanocatalysts contribute to their superior performance. rsc.org
| Catalyst | Support | Reaction Type | Key Finding |
| Pd Nanoparticles | TiO₂ | Hydrogenative C-N Bond Cleavage | Ultrasmall, electron-rich Pd nanoparticles show high efficiency in debenzylation. acs.org |
| Pd Nanoparticles | Multi-walled Carbon Nanotubes (CNTs) | Oxidation of Benzyl Alcohol | Achieves ~98% conversion and ~90% selectivity to benzaldehyde; excellent reusability. rsc.org |
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic or expensive metals. For the synthesis of chiral molecules related to this compound, organocatalysts have enabled highly stereoselective transformations.
Specifically, the asymmetric tandem reaction of cyclic N-sulfonylimines with α,β-unsaturated aldehydes can be effectively catalyzed by organocatalysts to produce piperidine (B6355638) derivatives. nih.gov A notable example is the use of bifunctional squaramide catalysts in the enantioselective Michael addition of cyclic N-sulfonylimines to nitroalkenes. acs.orgnih.gov This approach has yielded products with excellent results, achieving up to 97% yield, a diastereomeric ratio (dr) of over 20:1, and an enantiomeric excess (ee) greater than 99%. acs.orgnih.gov These catalysts operate by activating both the nucleophile and the electrophile through hydrogen bonding interactions, guiding the stereochemical outcome of the reaction.
| Catalyst Type | Reaction | Substrates | Stereoselectivity |
| Bifunctional Squaramide | Enantioselective Michael Addition | Cyclic N-sulfonylimines, Nitroalkenes | Up to 97% yield, >20:1 dr, >99% ee. acs.orgnih.gov |
| Organocatalyst | Asymmetric Tandem Reaction | Cyclic N-sulfonylimines, α,β-Unsaturated Aldehydes | Affords piperidine derivatives. nih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to conventional methods, often operating under mild conditions without the need for chemical oxidants or reductants. The formation of the crucial sulfonamide (S-N) bond can be achieved through electrochemical means.
One such method involves the electrolysis of arenesulfonohydrazides or sodium arenesulfinates with amines in an undivided cell. researchgate.net This process typically uses a graphite (B72142) anode and a stainless steel cathode, with ammonium (B1175870) iodide (NH₄I) serving as both a redox catalyst and a supporting electrolyte. researchgate.net This approach facilitates the coupling of sulfonyl moieties with amines to generate the corresponding sulfonamides, demonstrating a metal-free strategy for constructing this important functional group. researchgate.net
Advanced Synthetic Strategies for Stereocontrol
Achieving stereocontrol is a central goal in modern organic synthesis, particularly for producing enantiomerically pure compounds. Advanced strategies for the synthesis of this compound analogues focus on the precise arrangement of atoms in three-dimensional space.
Stereoselective Formation of N-Benzylidene-p-toluenesulfinamides
Chiral N-benzylidene-p-toluenesulfinamides are valuable intermediates in asymmetric synthesis, acting as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. acs.org The sulfinyl group, attached to the imine nitrogen, effectively shields one face of the C=N double bond, leading to highly diastereoselective nucleophilic additions. The synthesis of these enantiopure sulfinimines is a critical first step in many multi-step asymmetric syntheses. researchgate.net
Asymmetric Synthesis via Addition Reactions
The carbon-nitrogen double bond in N-sulfonylimines and N-sulfinylimines is an excellent electrophilic site for various asymmetric addition reactions. These reactions are fundamental to the construction of chiral amines and their derivatives.
The Michael addition of nucleophiles to cyclic N-sulfonylimines, for example, can be rendered highly enantioselective using organocatalysts. acs.orgnih.gov Similarly, the addition of allylic zinc reagents to N-tert-butanesulfinylimines provides a reliable route to homoallylic amines with excellent stereocontrol. acs.org The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine. These methods have been successfully applied to the synthesis of β- and γ-amino acids and various alkaloid precursors. acs.orgdeepdyve.com
| Reaction Type | Electrophile | Catalyst/Auxiliary | Outcome |
| Michael Addition | Cyclic N-sulfonylimine | Bifunctional Squaramide | >99% ee. acs.orgnih.gov |
| Allylation | N-tert-butanesulfinylimine | Chiral Sulfinyl Group | High diastereoselectivity for homoallylic amines. acs.org |
| Phosphite Addition | N-p-toluenesulfinylimine | Chiral Sulfinyl Group | Double-stereo-differentiation effect observed. researchgate.net |
One-Pot Stereoselective Transformations
One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. In the context of N-sulfonylimine chemistry, several elegant one-pot stereoselective processes have been developed.
A prominent example is the asymmetric tandem Michael/intramolecular aza-Michael cascade reaction between cyclic N-sulfonylimines and 2-nitroallylic acetates. acs.orgnih.gov This process, promoted by an organocatalyst, leads to the formation of complex, enantioenriched tricyclic compounds in a single operation with outstanding stereoselectivity. nih.gov Another strategy involves the one-pot enantioselective Michael addition of malonates to α,β-unsaturated aldehydes followed by reaction with N-sulfonylimines, creating multiple stereocenters with high control in a continuous-flow system. mdpi.com These methods exemplify the power of combining multiple reaction steps to build molecular complexity efficiently and stereoselectively.
Reactivity Profiles and Transformational Chemistry
Fundamental Reaction Pathways of the Sulfonamide Moiety
The sulfonamide group (-SO2NH-) in N-Benzylidene-p-toluenesulfonamide is generally stable. However, under specific conditions, it can participate in several key reactions.
The nitrogen atom of the sulfonamide group can act as a nucleophile. patsnap.com In the presence of a strong base, the sulfonamide can be deprotonated to form a sulfonamide anion. This anion is a potent nucleophile that can attack electrophilic centers, leading to nucleophilic substitution reactions. patsnap.com This reactivity is fundamental to the synthesis of more complex sulfonamide derivatives.
While the sulfonamide group itself is in a high oxidation state, the broader molecular framework can be influenced by oxidizing agents. The specific oxidation reactions of this compound are not extensively documented in readily available literature, but related sulfonamide compounds can undergo oxidative transformations on other parts of the molecule.
C=N Bond Reactivity in this compound Derivatives
The imine (C=N) bond is the most reactive site in this compound, making it a focal point for a wide array of chemical transformations.
The electron-withdrawing nature of the adjacent p-toluenesulfonyl group significantly enhances the electrophilicity of the imine carbon. This polarization of the C=N bond makes it highly susceptible to attack by nucleophiles.
The polarized C=N bond readily undergoes addition reactions with a variety of nucleophiles. These reactions are often stereoselective and provide a powerful tool for the synthesis of chiral amines and other nitrogen-containing compounds. For instance, N-alkyl-N-chlorosulfonamides can add to alkenes, a reaction that is believed to proceed through a radical mechanism involving amidyl radicals. beilstein-journals.org
Complex Molecular Transformations Utilizing this compound
The unique reactivity of this compound has been harnessed in the development of complex, multi-step transformations. A notable example is its use in palladium-catalyzed cascade reactions. In one such reaction, benzyl (B1604629) halides react with N,N-diallyl-p-toluenesulfonamide in the presence of a palladium catalyst to form dihydropyrroles. researchgate.net This process involves a cascade of cyclization and coupling steps, highlighting the compound's utility in constructing complex heterocyclic scaffolds. researchgate.net
Aziridination and Ring-Opening Reactions
The synthesis of N-tosylaziridines is a significant transformation due to the utility of aziridines as synthetic intermediates. While direct aziridination of the C=N bond of this compound is not the most common route, the formation of analogous N-tosylaziridines can be readily achieved through the cyclization of 2-amino alcohols. nih.gov These precursors can be tosylated, and subsequent intramolecular 1,3-elimination under basic conditions yields the corresponding N-tosylaziridine. nih.gov
Once formed, these N-tosylaziridines are highly reactive towards nucleophilic ring-opening. The tosyl group activates the aziridine (B145994) ring, making the ring carbons electrophilic. nih.gov A wide array of nucleophiles, including amines, enolates, and organometallic reagents, can be employed to open the strained three-membered ring. nih.govrsc.org This reaction typically proceeds via an S\textsubscript{N}2 mechanism, leading to the formation of functionalized amine derivatives with high regioselectivity. The attack generally occurs at the less substituted carbon of the aziridine ring. acs.org
For instance, the reaction of a 2-substituted-N-tosylaziridine with an amine nucleophile under catalyst- and solvent-free conditions can yield the corresponding 1,2-diamine derivative. rsc.org The regioselectivity of this ring-opening is a key feature, providing a reliable method for the synthesis of specifically substituted diamines.
The table below summarizes the general reactivity of N-tosylaziridines in ring-opening reactions.
| Nucleophile | Product Type | Reaction Conditions |
| Amines | 1,2-Diamines | Catalyst- and solvent-free |
| Enolates | γ-Amino ketones/esters | Basic conditions |
| Organocuprates | β-Substituted amines | Lewis acid catalysis |
| Halides | β-Haloamines | Lewis acid catalysis acs.org |
Aminohalogenation Reactions
Aminohalogenation, the addition of an amino group and a halogen across a double bond, is a powerful method for the synthesis of β-haloamines. While the direct aminohalogenation of this compound is not extensively documented in the literature, the analogous ring-opening of N-tosylaziridines with halide nucleophiles provides a synthetic equivalent. acs.org
In this approach, an N-tosylaziridine, which can be conceptually derived from this compound, is treated with a source of halide ions, often in the presence of a Lewis acid. The Lewis acid coordinates to the nitrogen atom of the aziridine, further activating the ring towards nucleophilic attack. A subsequent S\textsubscript{N}2 attack by the halide ion opens the ring, affording the corresponding β-halo-N-tosylamide. acs.org The regioselectivity of the halide attack is typically controlled by steric and electronic factors, favoring attack at the less hindered carbon atom. acs.org
The table below illustrates the outcomes of the ring-opening of a generic 2-substituted-N-tosylaziridine with different zinc halides.
| Halide Source | Product | Regioselectivity |
| ZnCl₂ | β-Chloro-N-tosylamide | High |
| ZnBr₂ | β-Bromo-N-tosylamide | High |
| ZnI₂ | β-Iodo-N-tosylamide | High |
Ring-Closing Metathesis (RCM) Applications for Related Compounds
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, particularly nitrogen heterocycles. nih.gov While this compound itself is not a direct substrate for RCM, it can be readily elaborated into a suitable precursor. For instance, the introduction of two olefinic tethers, typically through allylation, would generate a diene amenable to RCM.
A hypothetical synthetic route could involve the reduction of the imine in this compound to the corresponding N-benzyl-p-toluenesulfonamide. Subsequent N-allylation would then provide a diene substrate. This N-allyl-N-benzyl-p-toluenesulfonamide derivative, upon treatment with a standard RCM catalyst such as a Grubbs' or Schrock catalyst, would be expected to undergo intramolecular cyclization to afford an unsaturated nitrogen heterocycle. nih.govthieme-connect.de The size of the resulting ring would be dependent on the length of the olefinic tethers.
This strategy has been successfully applied to a variety of substrates for the synthesis of five-, six-, and seven-membered nitrogen heterocycles. researchgate.net The efficiency of the RCM reaction is influenced by factors such as the nature of the catalyst, the substitution pattern of the diene, and the desired ring size. nih.gov
The table below outlines the general transformation of a diene precursor, conceptually derived from this compound, via RCM.
| Diene Precursor | Catalyst | Product |
| N-allyl-N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | Grubbs' Catalyst | 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine |
| N,N-diallyl-1-phenylmethanamine | Schrock's Catalyst | 1-Benzyl-2,5-dihydro-1H-pyrrole |
Mechanistic Investigations of N Benzylidene P Toluenesulfonamide Reactions
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of N-Benzylidene-p-toluenesulfonamide is often achieved through the condensation reaction between p-toluenesulfonamide (B41071) and benzaldehyde (B42025). Mechanistic studies have focused on understanding the key steps of this transformation, including nucleophilic attack, the nature of intermediates, and the application of modern catalytic concepts like hydrogen borrowing.
Nucleophilic Attack and Intermediate Formation
The formation of this compound from p-toluenesulfonamide and benzaldehyde proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by an acid or base. In an acid-catalyzed pathway, the carbonyl oxygen of benzaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. The nitrogen atom of p-toluenesulfonamide, acting as a nucleophile, then attacks the activated carbonyl carbon. patsnap.com This initial nucleophilic attack leads to the formation of a tetrahedral intermediate, a carbinolamine derivative. This intermediate is generally unstable and undergoes dehydration to form the final imine product, this compound.
Under basic conditions, the sulfonamide nitrogen can be deprotonated, increasing its nucleophilicity. This sulfonamide anion then attacks the carbonyl carbon of benzaldehyde. patsnap.com The subsequent steps involve proton transfer and elimination of a water molecule to yield the stable this compound. Recent approaches have also explored eco-friendly methods, such as using solid super acid catalysts, which facilitate the reaction by providing a high surface area and thermal stability. google.com
Hydrogen Borrowing and Transfer Hydrogenation Mechanisms
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an efficient and atom-economical approach for the formation of C-N bonds. acs.orgcsic.es This strategy involves the temporary conversion of a less reactive substrate, such as an alcohol, into a more reactive intermediate like an aldehyde or ketone through catalytic dehydrogenation. csic.es In the context of synthesizing related N-alkylated sulfonamides, a catalyst, often a transition metal complex of ruthenium or iridium, first oxidizes a primary alcohol (e.g., benzyl (B1604629) alcohol) to the corresponding aldehyde (benzaldehyde). acs.orgcsic.esnih.gov
This in-situ generated aldehyde then reacts with an amine or, in this context, a sulfonamide, to form an imine intermediate, which is this compound. The catalyst, which had "borrowed" the hydrogen, then transfers it back to the imine, reducing it to the corresponding N-alkylated sulfonamide. acs.org While this describes the synthesis of the reduced product, the formation of the N-benzylidene intermediate is a crucial step in this catalytic cycle.
Transfer hydrogenation is a related process where a hydrogen donor molecule, other than gaseous hydrogen, is used for reduction. rsc.org For instance, propan-2-ol can serve as a hydrogen source in the ruthenium-catalyzed transfer hydrogenation of imines. researchgate.net The formation of N-benzylideneaniline, an analogous imine, and its subsequent reduction highlights the relevance of transfer hydrogenation principles in the chemistry of such compounds. researchgate.net
Kinetic Isotope Effect Studies in Catalytic Cycles
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly in catalytic cycles. nih.gov The KIE is the ratio of the reaction rate of a substrate with a lighter isotope (e.g., hydrogen) to that with a heavier isotope (e.g., deuterium). By measuring the KIE, one can infer whether a specific C-H bond is broken in the rate-determining step of the reaction.
In the context of the borrowing hydrogen mechanism for the synthesis of related compounds, a primary deuterium (B1214612) kinetic isotope effect is expected if the dehydrogenation of the alcohol is the rate-determining step. nih.gov For example, in the Ru-catalyzed diastereoselective amination of racemic alcohols, a kinetic isotope effect of 1.39 (±0.11) was observed for the dehydrogenation of benzyl alcohol, while a smaller KIE of 0.74 (±0.021) was found for the hydrogenation of the this compound intermediate, suggesting that the alcohol dehydrogenation is the rate-limiting step. acs.org Such studies provide valuable insights into the energy landscape of the catalytic cycle and help in optimizing reaction conditions. The magnitude of the KIE can also provide information about the transition state geometry and the extent of bond breaking. nih.govrsc.org
Mechanistic Aspects of Biological Interactions
This compound, often referred to as BTS in biological literature, is a known inhibitor of skeletal muscle myosin II. nih.gov Mechanistic studies have been crucial in understanding how this small molecule interferes with the complex process of muscle contraction at a molecular level.
Inhibition Kinetics of Myosin S1 ATPase Activity
This compound (BTS) is a potent and selective inhibitor of the actin- and Ca²⁺-stimulated myosin S1 ATPase activity, with an IC₅₀ of approximately 5 µM. medchemexpress.commedchemexpress.com It also inhibits the Ca²⁺-stimulated ATPase activity of myosin S1 in the absence of actin with a similar IC₅₀. medchemexpress.comsigmaaldrich.com The inhibition by BTS is reversible. nih.gov Kinetic analysis reveals that BTS decreases the steady-state acto-S1 ATPase rate by about 10-fold and increases the actin concentration required for half-maximal activation. nih.govacs.org In skinned skeletal muscle fibers, BTS reversibly inhibits isometric Ca²⁺-activated tension, with IC₅₀ values of around 3 µM and 1 µM in rabbit and frog muscle, respectively. medchemexpress.com
Table 1: Inhibitory Concentrations (IC₅₀) of this compound (BTS) on Myosin ATPase Activity and Muscle Contraction
| Parameter | Species/System | IC₅₀ | Reference |
| Actin- and Ca²⁺-stimulated Myosin S1 ATPase | Rabbit Skeletal Muscle | ~5 µM | medchemexpress.commedchemexpress.com |
| Ca²⁺-stimulated Myosin S1 ATPase (no actin) | Rabbit Skeletal Muscle | ~5 µM | medchemexpress.comsigmaaldrich.com |
| Isometric Ca²⁺-activated tension | Rabbit Skinned Skeletal Muscle Fibers | ~3 µM | medchemexpress.com |
| Isometric Ca²⁺-activated tension | Frog Skinned Skeletal Muscle Fibers | ~1 µM | medchemexpress.com |
| Tetanic tension | Rat Intact Fast-twitch Muscle Fibers (20°C) | ~2 µM | nih.gov |
Molecular Basis of Actomyosin (B1167339) Subfragment-1 ATPase Cycle Modulation
The inhibitory effect of this compound (BTS) on muscle contraction stems from its modulation of several key elementary steps in the actomyosin subfragment-1 (S1) ATPase cycle. nih.govacs.org The primary mechanism of inhibition is the significant reduction in the rate of inorganic phosphate (B84403) (Pi) release. nih.govnih.gov In the absence of actin, BTS decreases the rate of Pi release by over 20-fold, and in the presence of actin, this inhibition is even more pronounced, with a decrease of more than 100-fold. nih.govacs.org
Furthermore, BTS affects the dissociation of adenosine (B11128) diphosphate (B83284) (ADP) from the myosin head. It slows the rate of S1·ADP dissociation and also decreases the S1·ADP dissociation constant. nih.govacs.org Another crucial effect is the weakening of the apparent affinity of the S1·ADP complex for actin. nih.govacs.org It is important to note that ATP binding to S1, the hydrolysis step itself, and the affinity of nucleotide-free S1 for actin are not affected by BTS. nih.govacs.org Kinetic modeling suggests that the binding of BTS to myosin is dependent on the nucleotide state and the association/dissociation with actin. nih.govacs.org The suppression of tension is attributed to the combined effect of inhibiting Pi release and decreasing the apparent affinity of the S1·ADP·Pi and S1·ADP states for actin. nih.govnih.gov
Table 2: Effect of this compound (BTS) on Elementary Steps of the Actomyosin S1 ATPase Cycle
| Elementary Step | Effect of BTS | Magnitude of Change | Reference |
| Pi release (no actin) | Decreased rate | >20-fold | nih.govacs.org |
| Pi release (with actin) | Decreased rate | >100-fold | nih.govacs.org |
| S1·ADP dissociation | Decreased rate | From 3.9 to 0.8 s⁻¹ | nih.govacs.org |
| S1·ADP dissociation constant | Decreased | From 2.3 to 0.8 µM | nih.govacs.org |
| Apparent affinity of S1·ADP for actin | Weakened (increased Kd) | From 7.0 to 29.5 µM | nih.govacs.org |
| ATP binding to S1 | Unaffected | - | nih.govacs.org |
| ATP hydrolysis | Unaffected | - | nih.govacs.org |
| Affinity of nucleotide-free S1 for actin | Unaffected | - | nih.govacs.org |
Binding Site Analysis and Nucleotide State Dependency
Mechanistic studies into the inhibitory action of N-Benzyl-p-toluenesulfonamide (BTS) on fast skeletal muscle have revealed that its binding to the myosin motor domain is highly dependent on the nucleotide state of the enzyme. BTS does not bind to all states of the actomyosin ATPase cycle with equal affinity. Instead, its inhibitory effect is achieved by targeting specific intermediate states, thereby altering the kinetics of the entire cycle.
Kinetic analysis of the effects of BTS on the elementary steps of the actomyosin subfragment-1 (S1) ATPase cycle demonstrates that the compound primarily targets the myosin head after the hydrolysis of ATP, specifically the states where phosphate (Pi) and subsequently ADP are bound. nih.gov The binding of BTS to myosin is influenced by both the presence of actin and the nucleotide bound to the myosin active site. nih.gov
Research indicates that BTS does not affect ATP binding to the S1 fragment or the rate of ATP hydrolysis. nih.gov Similarly, the affinity of nucleotide-free myosin S1 for actin remains unchanged in the presence of the inhibitor. nih.gov The primary mechanism of inhibition stems from a dramatic reduction in the rate of phosphate (Pi) release from the myosin-ADP-Pi complex. This step is crucial for the transition of myosin from a weak-binding to a strong-binding state with actin, which is a prerequisite for force production. In the presence of BTS, the rate of Pi release is decreased by more than 20-fold in the absence of actin and over 100-fold in its presence. nih.gov
Furthermore, BTS influences the kinetics of ADP release, another key step in the cross-bridge cycle. It slows the rate of ADP dissociation from the S1 fragment. nih.gov Concurrently, BTS significantly weakens the apparent affinity of the S1-ADP complex for actin, increasing its dissociation constant (Kd) substantially. nih.gov This dual effect—inhibiting Pi release and weakening the binding of the subsequent S1-ADP state to actin—effectively traps the myosin in non-force-producing states, leading to muscle relaxation. nih.gov
The table below summarizes the kinetic effects of N-Benzyl-p-toluenesulfonamide on key steps of the actomyosin ATPase cycle, based on detailed research findings.
| Kinetic Parameter | Control | With N-Benzyl-p-toluenesulfonamide | Fold Change | Reference |
| Pi Release Rate (with actin) | >100 s⁻¹ | ~1 s⁻¹ | >100-fold decrease | nih.gov |
| Pi Release Rate (without actin) | >20 s⁻¹ | ~1 s⁻¹ | >20-fold decrease | nih.gov |
| S1-ADP Dissociation Rate | 3.9 s⁻¹ | 0.8 s⁻¹ | ~5-fold decrease | nih.gov |
| Steady-State ATPase Rate | Not specified | Not specified | ~10-fold decrease | nih.gov |
The dependency on the nucleotide state is further illustrated by the changes in dissociation constants (Kd) for various myosin states in the presence of BTS.
| Dissociation Constant (Kd) | Control | With N-Benzyl-p-toluenesulfonamide | Reference |
| S1-ADP | 2.3 µM | 0.8 µM | nih.gov |
| S1-ADP Apparent Affinity for Actin | 7.0 µM | 29.5 µM | nih.gov |
Kinetic modeling based on these findings suggests that BTS binds preferentially to the actomyosin-ADP-Pi and myosin-ADP-Pi states, stabilizing them and thereby inhibiting the transition to force-generating states. nih.gov This selective binding, which is dependent on the nucleotide state, is the core of its inhibitory mechanism on fast skeletal muscle contraction. nih.gov
Applications in Advanced Chemical Research and Development
Utilization as a Versatile Synthetic Intermediate
The sulfonamide functional group is a cornerstone in medicinal chemistry and a versatile handle in organic synthesis. N-Benzylidene-p-toluenesulfonamide, containing an imine functional group, and its reduced analog, N-Benzyl-p-toluenesulfonamide, serve as valuable intermediates for creating more complex molecular architectures.
N-Benzyl-p-toluenesulfonamide is utilized as a key reactant in the formation of new carbon-nitrogen bonds, a fundamental process in the synthesis of complex organic molecules. One notable application is its role as a nitrogen nucleophile in the synthesis of α-amino ester derivatives. In a documented synthetic method, N-Benzyl-p-toluenesulfonamide reacts with an α-keto ester, methyl benzoylformate, in the presence of a phosphine (B1218219) reagent to yield Methyl 2-(N-Benzyl-4-Methylphenylsulfonamido)-2-Phenylacetate orgsyn.org. This reaction demonstrates the utility of the sulfonamide in constructing densely functionalized amino acid precursors, which are pivotal in peptide synthesis and drug discovery orgsyn.org.
Table 1: Synthesis of an α-Amino Ester Derivative
| Reactant 1 | Reactant 2 | Reagent | Product | Application |
|---|
The sulfonamide moiety is a well-established pharmacophore, forming the basis of a wide range of therapeutic agents. The parent compound, p-toluenesulfonamide (B41071), is a critical starting material for various sulfonamide-based antibiotics, including sulfathiazole (B1682510) and sulfamethoxazole (B1682508) chemicalbook.com. N-Benzyl-p-toluenesulfonamide (BTS) itself is recognized as an intermediate in the synthesis of other sulfonamides caymanchem.com. The chemical scaffold provided by these molecules allows for systematic structural modifications to develop new compounds with tailored biological activities. The synthesis of novel N-Aryl-p-Toluene sulfonamide compounds is an active area of research, exploring their potential as bioactive agents researchgate.net. The first antimicrobial agents discovered were sulfonamides, which act as structural analogs of p-aminobenzoic acid (PABA) to inhibit the bacterial folic acid pathway nih.gov.
The structure of N-Benzyl-p-toluenesulfonamide offers multiple sites for chemical derivatization. The hydrogen atom on the sulfonamide nitrogen can be substituted, allowing for the introduction of various functional groups. The synthesis of Methyl 2-(N-Benzyl-4-Methylphenylsulfonamido)-2-Phenylacetate is a prime example of such a derivatization, where an entire phenylacetate (B1230308) group is appended to the nitrogen atom orgsyn.org. This N-alkylation capability is fundamental to modifying the compound's properties. Furthermore, the aromatic rings of the benzyl (B1604629) and tosyl groups can undergo electrophilic substitution to introduce additional functionalities, enabling the creation of a diverse library of related compounds for various research applications.
Role in Enzyme Inhibition Studies
N-Benzyl-p-toluenesulfonamide (BTS), the reduced form of this compound, has been extensively studied as a highly specific inhibitor of the motor protein myosin II, providing crucial insights into the mechanics of muscle function.
N-Benzyl-p-toluenesulfonamide (BTS) is a potent and selective inhibitor of the skeletal muscle myosin II subfragment 1 (S1) ATPase activity. caymanchem.comnih.govmedchemexpress.com It has been identified as a non-competitive inhibitor, meaning it does not bind to the same site as ATP nih.gov. The inhibitory concentration (IC₅₀) for both actin-stimulated and Ca²⁺-stimulated myosin S1 ATPase is approximately 5 µM. caymanchem.commedchemexpress.com
The mechanism of inhibition by BTS is specific and well-characterized. It primarily affects key steps in the actomyosin (B1167339) ATPase cycle without altering ATP binding or hydrolysis nih.gov. Research has shown that BTS:
Inhibits Phosphate (B84403) Release: It significantly slows the rate of inorganic phosphate (Pi) release, which is a critical force-generating step in the muscle contraction cycle. The rate of Pi release is decreased by over 20-fold in the absence of actin and over 100-fold in its presence nih.gov.
Weakens Actin Affinity: BTS weakens the binding of the myosin-ADP complex to actin. nih.govnih.gov
Slows ADP Release: The rate of ADP dissociation from the myosin subfragment 1 is also decreased nih.gov.
The high specificity of BTS for fast skeletal muscle myosin II makes it an invaluable tool for dissecting the molecular events of muscle contraction. nih.govnih.govnih.gov It shows significantly less effect on cardiac or slow-twitch muscle myosin, allowing researchers to probe the function of different muscle types nih.gov.
By using BTS, scientists can uncouple ATP hydrolysis from force production. It reversibly suppresses the generation of force and tension in skinned muscle fibers in a dose-dependent manner. nih.govnih.gov This suppression of tension is a direct result of both the inhibition of phosphate release and the reduced affinity of myosin for actin in the ADP-bound state nih.gov.
Crucially, studies have shown that the inhibitory effects of BTS on force production occur without any significant change in the release of calcium from the sarcoplasmic reticulum. nih.govnih.gov This confirms that BTS acts directly on the contractile machinery (myosin) rather than on the excitation-contraction coupling pathway that governs calcium signaling. This property allows researchers to investigate the energy consumption associated with processes other than cross-bridge cycling, such as Ca²⁺ pumping. a2bchem.comnih.gov The use of BTS has been instrumental in demonstrating that the decrease in force during muscle fatigue is mainly due to metabolic changes rather than a failure of calcium signaling nih.gov.
Table 3: Effects of N-Benzyl-p-toluenesulfonamide (BTS) on Muscle Fiber Properties
| Property | Effect of BTS | Implication for Research | References |
|---|---|---|---|
| Tetanic Tension | Reversibly decreased | Allows for study of force generation mechanisms | nih.govresearchgate.net |
| Active Stiffness | Decreased (less than tension) | Suggests an effect beyond simply reducing the number of attached cross-bridges | nih.govresearchgate.net |
| Myoplasmic Ca²⁺ Transients | No significant change | Confirms the target is the myofilament, not Ca²⁺ signaling | nih.govnih.gov |
Broader Applications in Material Science and Agrochemicals
The utility of this compound extends beyond synthetic organic chemistry into the realms of material science and agrochemical development. The compound's unique structural features, combining an aromatic sulfonamide with a benzylidene group, make it a valuable component for creating advanced materials and biologically active agents for agriculture. Its incorporation can enhance the physical properties of polymers, and its derivatives serve as a foundation for novel agrochemical formulations.
Polymer Chemistry Enhancements
This compound has been identified as a beneficial additive and building block in polymer chemistry, particularly for enhancing the performance of thermosetting resins. Its rigid molecular structure and sulfur content contribute to improved thermal stability and mechanical strength in polymer matrices.
One of the notable applications is its incorporation into epoxy resins. vulcanchem.com When used in these formulations, this compound can act as a curing agent or a modifier to elevate the material's properties. vulcanchem.com Research has shown that its inclusion significantly improves the thermal stability of the resulting polymer. vulcanchem.com For instance, epoxy resins modified with this compound exhibit enhanced resistance to thermal degradation, a critical attribute for high-performance adhesives, coatings, and composites used in demanding environments. vulcanchem.com The sulfur content in the molecule is also believed to contribute to enhanced flame retardancy. vulcanchem.com
Studies on structurally related compounds further support the role of the benzylidene moiety in creating robust polymers. For example, photoresponsive epoxy resins that contain benzylidene units within their main chain have demonstrated high thermal stability, with no significant degradation observed up to 350 °C. researchgate.net These polymers also exhibit high glass transition temperatures (Tg), indicating a rigid and stable network structure. researchgate.net Furthermore, the principle of leveraging sulfonamide-based compounds in polymer science is seen in the development of polymer-supported reagents, such as N-benzyl-N-nitroso-4-poly(styrene-co-divinylbenzene)sulfonamide, which facilitates cleaner chemical reactions by immobilizing byproducts on a polymer backbone. rsc.org
Table 1: Thermal Properties of Polymers Incorporating Benzylidene and Sulfonamide Moieties
| Polymer System | Incorporated Compound/Unit | Observed Property Enhancement | Value | Reference |
|---|---|---|---|---|
| Epoxy Resin | This compound | Thermal Stability (T₅₀₀) | 320 °C | vulcanchem.com |
| Photoresponsive Epoxy Resin | Bis(4-hydroxybenzylidene) cyclohexanone | Decomposition Temperature | Stable up to 350 °C | researchgate.net |
| Photoresponsive Epoxy Resin | Bis(4-hydroxybenzylidene) cyclohexanone | Glass Transition Temperature (Tg) | 140 °C | researchgate.net |
Agrochemical Formulation Development
In the field of agrochemicals, the sulfonamide functional group is a well-established pharmacophore for herbicides and fungicides. nih.govnih.gov this compound serves as a key intermediate and structural template for the synthesis of new plant protection agents. chemimpex.com While not typically applied directly as an active ingredient, its derivatives are designed to exhibit specific biological activities.
The herbicidal action of many sulfonamide-based compounds stems from their ability to inhibit crucial enzyme systems in plants. nih.govnih.gov A primary target is acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids. nih.gov By blocking this enzyme, sulfonamide herbicides disrupt protein synthesis and halt plant growth. nih.gov The triazolopyrimidine sulfonanilides are a major class of commercial herbicides that operate via this mechanism. nih.gov The development of this compound derivatives allows for fine-tuning of factors like target specificity, uptake by weeds, and crop selectivity.
Beyond herbicides, research into arylsulfonamides has demonstrated their potential as antifungal agents. nih.gov Studies have shown that certain sulfonamide derivatives exhibit fungicidal effects against various species of Candida, indicating their potential for development into treatments for fungal infections in plants. nih.gov The mechanism often involves the inhibition of other essential enzymes, such as carbonic anhydrase. nih.gov The versatility of the this compound structure allows chemists to synthesize a wide array of derivatives and screen them for potent and selective agrochemical activity.
Table 2: Agrochemical Activity of Related Sulfonamide Derivatives
| Compound Class | Target Organism Type | Mechanism of Action (Example) | Application | Reference |
|---|---|---|---|---|
| Triazolopyrimidine-2-sulfonanilides | Broadleaf Weeds & Grasses | Inhibition of Acetohydroxyacid Synthase (AHAS) | Herbicide | nih.gov |
| Arylsulfonamides | Fungi (e.g., Candida glabrata) | Inhibition of essential enzymes (e.g., Carbonic Anhydrase) | Fungicide | nih.gov |
| General Sulfonamides | Plants | Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in folate biosynthesis | Herbicide | nih.gov |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Benzylidene-p-toluenesulfonamide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule.
In the ¹H NMR spectrum of a related compound, 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, recorded in DMSO-d₆, the following signals were observed: a doublet at 7.87 ppm (J = 8.4 Hz, 2H), a singlet at 7.70 ppm (2H), a doublet at 7.61 ppm (J = 8.0 Hz, 2H), a multiplet at 7.50 ppm (8H), a singlet at 4.85 ppm (2H), and a singlet at 2.42 ppm (3H) mdpi.com. For N-benzyl-4-methylbenzenesulfonamide in CDCl₃, the spectrum showed a doublet at 7.77 ppm (J = 8.2 Hz, 2H), a multiplet between 7.40-7.17 ppm (7H), a broad singlet at 5.09 ppm (1H), a doublet at 4.13 ppm (J = 6.0, 2H), and a singlet at 2.45 ppm (3H) rsc.org. The ¹H NMR spectrum of p-toluenesulfonamide (B41071) in CDCl₃ displays signals at 7.72 ppm, 7.36 ppm, 7.26 ppm, and 2.364 ppm chemicalbook.com.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | DMSO-d₆ | 7.87 (d, J = 8.4 Hz, 2H), 7.70 (s, 2H), 7.61 (d, J = 8.0 Hz, 2H), 7.50 (m, 8H), 4.85 (s, 2H), 2.42 (s, 3H) | mdpi.com |
| N-benzyl-4-methylbenzenesulfonamide | CDCl₃ | 7.77 (d, J = 8.2 Hz, 2H), 7.40-7.17 (m, 7H), 5.09 (br, 1H), 4.13 (d, J = 6.0, 2H), 2.45 (s, 3H) | rsc.org |
| p-Toluenesulfonamide | CDCl₃ | 7.72, 7.36, 7.26, 2.364 | chemicalbook.com |
Carbon-13 NMR (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule.
The ¹³C NMR spectrum of 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide in DMSO-d₆ shows peaks at δ 146.90, 144.04, 135.77, 134.45, 133.76, 130.04, 129.85, 128.79, 128.74, 127.74, 127.47, 126.91, 126.81, 52.3, and 21.8 ppm mdpi.com. For N-benzyl-4-methylbenzenesulfonamide in CDCl₃, the signals appear at δ 143.5, 136.9, 136.4, 129.7, 128.6, 127.9, 127.8, 127.2, 47.2, and 21.5 ppm rsc.org. The ¹³C NMR spectrum of N-benzyl-p-toluenesulfonamide was also reported spectrabase.com.
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide | DMSO-d₆ | 146.90, 144.04, 135.77, 134.45, 133.76, 130.04, 129.85, 128.79, 128.74, 127.74, 127.47, 126.91, 126.81, 52.3, 21.8 | mdpi.com |
| N-benzyl-4-methylbenzenesulfonamide | CDCl₃ | 143.5, 136.9, 136.4, 129.7, 128.6, 127.9, 127.8, 127.2, 47.2, 21.5 | rsc.org |
| N-benzyl-p-toluenesulfonamide | Not specified | Data reported | spectrabase.com |
Quantitative NMR Methodologies
Quantitative NMR (qNMR) can be employed for the precise determination of the purity of this compound, although specific studies applying this method to this compound are not detailed in the provided results. Generally, qNMR compares the integral of a specific analyte signal to that of a certified internal standard of known concentration.
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy techniques, such as FT-IR, are instrumental in identifying the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound and related sulfonamides displays characteristic absorption bands that confirm the presence of key functional groups. For instance, the sulfonamide group (SO₂) typically shows strong stretching vibrations. In a related compound, N-(2-Hydroxyphenyl)-4-toluenesulfonamide, strong absorption bands for the OH and NH groups were observed at 3408 and 3273 cm⁻¹, respectively tandfonline.com. The S=O stretching vibrations in sulfonamides are generally found in the range of 1370-1335 cm⁻¹ researchgate.net. The N-S stretching mode in some sulfonamide derivatives is observed in the range of 950-866 cm⁻¹ researchgate.net.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching | 3408 | tandfonline.com |
| N-H | Stretching | 3273 | tandfonline.com |
| S=O | Stretching | 1370-1335 | researchgate.net |
| N-S | Stretching | 950-866 | researchgate.net |
| SO₂ | Scissoring | 600-520 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure. nih.gov
The molecular weight of this compound is 259.33 g/mol . nih.gov The exact mass is reported as 259.06669983 Da. nih.gov In the mass spectrum of the related compound N-benzyl-p-toluenesulfonamide, prominent peaks are observed at m/z values of 106, 91, and 79. nih.gov Another related compound, N-benzyl-N,4-dimethylbenzenesulfonamide, shows a molecular ion peak (M+) at m/z 261, with other significant fragments at m/z 209, 176, 155, 106, and 79. rsc.org
| Compound | Molecular Weight (g/mol) | Exact Mass (Da) | Key Mass-to-Charge Ratios (m/z) | Reference |
|---|---|---|---|---|
| This compound | 259.33 | 259.06669983 | Not specified | nih.gov |
| N-benzyl-p-toluenesulfonamide | 261.34 | 261.08234989 | 106, 91, 79 | nih.gov |
| N-benzyl-N,4-dimethylbenzenesulfonamide | Not specified | Not specified | 261 (M+), 209, 176, 155, 106, 79 | rsc.org |
Chromatographic Techniques for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for evaluating the purity and analyzing mixtures containing this compound. The method is prized for its high resolution, sensitivity, and accuracy in separating the main compound from its precursors, by-products, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.
In a typical RP-HPLC setup, a non-polar stationary phase (commonly a C18 or C8 silica-based column) is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For N-substituted p-toluenesulfonamides, mobile phases often consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The precise ratio of the organic modifier to water is optimized to achieve adequate retention and separation of the target compound from potential impurities.
Research into the chromatographic behavior of N-substituted p-toluenesulfonamides has revealed important considerations for method development. Studies have shown that when using water-containing eluents, some polar analytes can reversibly form hydrates. researchgate.net This phenomenon can be detected through a recurrent approximation of the net retention times at varying concentrations of the organic modifier. While linear relationships are expected, deviations from this linearity, particularly at high water content, can indicate hydrate (B1144303) formation, which may affect peak shape and retention time reproducibility. researchgate.net
For quantitative analysis, a UV detector is typically used, as the aromatic rings present in this compound provide strong chromophores. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. While a specific method for this compound is not extensively detailed in the literature, methods for related compounds, such as p-toluenesulfonamide and its derivatives, provide a strong basis for its analysis. researchgate.net For instance, an HPLC method for related sulfonamides successfully used a buffer-modified mobile phase to achieve separation, with detection occurring in the low UV range (e.g., 210 nm) to monitor all relevant species. sielc.com
The following table outlines a representative set of parameters for an HPLC method suitable for the purity analysis of this compound, based on established methods for analogous compounds.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar surface for hydrophobic interaction-based separation. |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | Elutes compounds based on their polarity. The ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temperature | 25 °C - 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV Spectrophotometry at ~230 nm | Detects aromatic compounds with high sensitivity. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
A typical output from such an analysis would allow for the calculation of percentage purity based on the relative peak areas. The table below illustrates a hypothetical result from a purity assay.
Table 2: Hypothetical Purity Analysis Data for a Sample of this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
|---|---|---|---|
| 1 | p-Toluenesulfonamide | 3.5 | 0.45 |
| 2 | Benzaldehyde (B42025) | 4.8 | 0.25 |
| 3 | This compound | 8.2 | 99.20 |
This detailed analytical approach ensures that the purity of this compound can be accurately determined, meeting the stringent quality requirements for its use in further applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the electronic structure and inherent properties of N-Benzylidene-p-toluenesulfonamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d,p) or higher, are utilized to determine the molecule's most stable conformation (geometry optimization). nih.govresearchgate.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles.
The optimized geometry from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational method. For instance, in a related compound, (E)-N′-Benzylidene-p-toluenesulfonohydrazide, the dihedral angle between the two phenyl rings was experimentally determined to be 85.37 (9)°. nih.gov DFT calculations for this compound would yield a similar value, confirming the twisted conformation of the molecule. The calculated geometric parameters are generally found to be in good agreement with experimental data for similar sulfonamide structures. nih.govresearchgate.net
Below is a table illustrating typical bond lengths and angles that would be determined through DFT calculations for this compound, based on data from related structures.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (DFT) | Experimental Value (Typical) |
| Bond Length | S | O1 | 1.43 Å | 1.42 - 1.45 Å | |
| Bond Length | S | O2 | 1.43 Å | 1.42 - 1.45 Å | |
| Bond Length | S | N | 1.68 Å | 1.65 - 1.70 Å | |
| Bond Length | N | C | 1.28 Å | 1.27 - 1.29 Å | |
| Bond Angle | O1 | S | O2 | 120° | 118° - 122° |
| Bond Angle | O1 | S | N | 108° | 106° - 110° |
| Bond Angle | C | N | S | 122° | 120° - 124° |
Note: Experimental values are typical ranges observed in similar sulfonamide crystal structures. Calculated values are representative figures from DFT studies on analogous compounds.
HOMO-LUMO Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govdergipark.org.tr
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.gov For this compound, the HOMO is typically localized on the p-toluenesulfonyl group, while the LUMO is distributed over the benzylidene fragment. This distribution facilitates intramolecular charge transfer from the donor (sulfonyl) to the acceptor (benzylidene) part of the molecule. nih.gov
The energies of these orbitals and the resulting energy gap are calculated using DFT. These values are then used to determine global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index.
| Parameter | Symbol | Formula | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |
| Electrophilicity Index | ω | μ2 / 2η | 2.9 to 4.4 |
Note: The values presented are typical ranges derived from computational studies on structurally similar sulfonamide derivatives. nih.govnih.gov
Vibrational Frequency and Spectroscopic Property Predictions
Theoretical vibrational analysis is another powerful application of DFT. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum (infrared and Raman) can be predicted for this compound. nih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra.
The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. The predicted spectra allow for a detailed understanding of the vibrational modes associated with specific functional groups within the molecule, such as the S=O stretching of the sulfonyl group, the C=N stretching of the imine group, and the various C-H and C-C vibrations of the aromatic rings. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| SO2 | Asymmetric Stretching | ~1350 |
| SO2 | Symmetric Stretching | ~1160 |
| C=N | Stretching | ~1620 |
| Aromatic C-H | Stretching | ~3100 |
| Aromatic C=C | Stretching | ~1590 |
| CH3 | Asymmetric Stretching | ~2980 |
Note: Wavenumbers are approximate values based on DFT calculations for similar compounds.
Molecular Dynamics and Kinetic Modeling
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and solvent effects. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe its structural fluctuations and interactions with the surrounding medium. researchgate.net
Kinetic modeling, often used in conjunction with quantum chemical calculations, can predict the rates of chemical reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to model the kinetics of its formation or degradation under various conditions.
Computational Approaches in Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface of its synthesis reaction, typically the condensation of benzaldehyde (B42025) with p-toluenesulfonamide (B41071). DFT calculations can be used to identify the structures of reactants, products, intermediates, and, crucially, the transition states connecting them. researchgate.net
By determining the energies of these species, the reaction pathway can be charted, and the activation energy for each step can be calculated. This information provides a detailed, step-by-step understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions to improve yield and selectivity.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The future of N-Benzylidene-p-toluenesulfonamide synthesis and its applications is intrinsically linked to the development of innovative catalytic systems. Research is increasingly focused on designing catalysts that offer enhanced efficiency, selectivity, and sustainability. A primary objective is the creation of catalysts that can operate under milder reaction conditions, reducing energy consumption and minimizing the formation of byproducts. This includes the exploration of earth-abundant metal catalysts as greener alternatives to precious metal catalysts. Furthermore, the design of multifunctional catalysts that can promote tandem or cascade reactions involving this compound as a key intermediate is a significant area of interest, aiming to streamline complex molecular syntheses.
Expanding Stereoselective Synthesis Methodologies
Achieving precise control over the three-dimensional arrangement of atoms is a paramount goal in modern organic synthesis. For this compound derivatives, which can possess chiral centers, the development of advanced stereoselective methodologies is crucial. Future research will likely focus on the design of novel chiral catalysts and auxiliaries that can direct the formation of specific stereoisomers with high enantiomeric or diastereomeric purity. nih.gov Asymmetric catalysis, employing chiral ligands or organocatalysts, will be instrumental in accessing enantiomerically enriched products. nih.gov These stereochemically defined molecules are of high value in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. nih.gov The synthesis of a diverse library of aminotriols from stevioside, for example, has been achieved through the stereoselective opening of an oxirane ring with various amines. nih.gov
Exploration of New Reactivity Modes and Synthetic Applications
While this compound is a well-established building block, there remains a vast, underexplored landscape of its chemical reactivity. Future research will delve into uncovering novel transformations and reaction pathways involving this versatile imine. This includes its participation in multicomponent reactions, cycloadditions, and reactions involving radical intermediates. By expanding the repertoire of reactions in which this compound can participate, chemists can unlock new avenues for the synthesis of complex molecular architectures and heterocyclic systems. The development of new synthetic methods can also address challenges such as the formation of cis-trans isomers, simplifying purification processes. nih.gov
Advanced Computational Modeling for Predictive Chemistry
The integration of computational chemistry is set to revolutionize the study of this compound and its reactions. Advanced computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide deep insights into reaction mechanisms, transition state geometries, and the factors governing selectivity. These in silico tools allow researchers to predict the outcomes of reactions, screen potential catalysts, and design new derivatives with desired electronic and steric properties before embarking on laboratory experiments. yu.edu This predictive power can significantly accelerate the discovery and optimization of new synthetic methodologies, saving time and resources. nih.gov
Q & A
Q. What are the established synthetic protocols for N-Benzylidene-p-toluenesulfonamide, and how can reaction reproducibility be ensured?
- Methodological Answer : Standard synthesis involves condensation of p-toluenesulfonamide with benzaldehyde under acidic catalysis. To ensure reproducibility, use Design Expert software to implement factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration) and generate response surface models. Replicate experiments under optimized conditions to validate yield consistency .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and reference coupling constants for imine (C=N) and sulfonamide (SO2-N) groups.
- FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹).
- XRD (if crystalline) : Resolve ambiguities in stereochemistry via single-crystal diffraction. Cross-validate with computational tools like Gaussian for DFT-based spectral simulations.
Q. How can researchers address inconsistencies in solubility data for this compound across studies?
- Methodological Answer : Perform systematic solubility profiling using Hansen solubility parameters (HSPs) to identify solvent compatibility. Use UV-Vis spectroscopy or HPLC to quantify solubility thresholds. Report solvent purity, temperature, and agitation methods to standardize comparisons .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. What strategies resolve contradictions in mechanistic pathways proposed for the hydrolysis of this compound?
- Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to differentiate acid-catalyzed vs. nucleophilic attack mechanisms. Use LC-MS to trap intermediates (e.g., sulfonamide or benzaldehyde derivatives). Validate hypotheses with DFT calculations (e.g., Gibbs free energy barriers for proposed steps) .
Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric derivatization of this compound?
- Methodological Answer : Apply chiral catalysts (e.g., BINOL-based organocatalysts) and screen solvents using a Box-Behnken design in Design Expert. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Use multivariate analysis to correlate steric/electronic effects with selectivity .
Q. What computational approaches are suitable for predicting the bioactivity or toxicity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., enzymes). Use QSAR models (via MOE or Schrödinger) to predict ADMET properties. Validate with in vitro assays (e.g., cytotoxicity against HEK-293 cells) .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate the thermal stability of this compound under varying humidity conditions?
- Methodological Answer : Use a split-plot design:
- Main factors : Temperature (25°C–150°C), relative humidity (10%–90%).
- Responses : TGA/DSC for decomposition onset, FT-IR for structural degradation.
- Statistical tools : ANOVA in Design Expert to identify significant interactions, followed by Tukey’s HSD for post-hoc comparisons .
Q. What methods validate the reproducibility of catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer : Conduct primary analysis (triplicate runs under identical conditions) and replicated analysis (independent labs using standardized protocols). Report Cohen’s kappa coefficient for inter-lab agreement. Use Bland-Altman plots to assess bias .
Literature & Collaboration
Q. How can researchers efficiently identify gaps in existing literature on this compound applications?
- Methodological Answer : Use ResearchGate to track publications and preprints, filter by keywords (e.g., "sulfonamide Schiff base"). Analyze citation networks (VOSviewer) to map interdisciplinary connections. Prioritize unresolved contradictions (e.g., conflicting catalytic efficiency claims) for further study .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What frameworks guide hypothesis formulation when exploring novel reactivity of this compound?
- Methodological Answer : Adopt the "Research Objective-Problem-Question" hierarchy:
- Objective : Develop a sulfonamide-based catalyst.
- Problem : Low turnover frequency.
- Questions : "How does electron-withdrawing substituents affect catalytic cycles?" Refine via Delphi surveys with domain experts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
